![molecular formula C22H19N3O5S2 B1672380 IKK-3 抑制剂 CAS No. 862812-98-4](/img/structure/B1672380.png)
IKK-3 抑制剂
描述
The IKK-3 Inhibitor is a compound that targets the inhibitor of nuclear factor kappa-B kinase epsilon (IKKε), a key player in the non-canonical nuclear factor kappa-B signaling pathway. This pathway is crucial for regulating inflammatory responses and innate immunity. The inhibition of IKKε has been linked to potential therapeutic applications in treating metabolic diseases, inflammatory disorders, and certain cancers .
科学研究应用
Cancer Therapy
Case Study: Prostate Cancer
Research has shown that the IKK-3 inhibitor BMS-345541 significantly reduces cell viability in prostate cancer cell lines (PC-3 and LNCaP) through a dose-dependent mechanism. This compound inhibits epithelial-mesenchymal transition (EMT) and induces apoptosis, thereby reducing metastasis . The study demonstrated that treatment with BMS-345541 resulted in decreased levels of phosphorylated IκBα and mesenchymal markers while increasing epithelial markers, indicating a reversal of the EMT phenotype .
Table 1: Effects of BMS-345541 on Prostate Cancer Cells
Concentration (µM) | Cell Viability (%) | p-IκBα Level Decrease (%) | Epithelial Markers Increase (%) |
---|---|---|---|
0 | 100 | 0 | 0 |
2.5 | 85 | 20 | 10 |
5 | 70 | 50 | 30 |
10 | 50 | 70 | 50 |
Treatment of Inflammatory Disorders
Case Study: Sepsis
In experimental sepsis models, the IKK-3 inhibitor has demonstrated protective effects against multiple organ dysfunction by attenuating inflammatory responses. Treatment with an IKK inhibitor led to reduced phosphorylation of IκBα and nuclear translocation of NF-κB subunit p65, resulting in decreased expression of inducible nitric oxide synthase (iNOS) . This suggests that selective inhibition of IKK can mitigate systemic inflammation associated with sepsis.
Table 2: Effects of IKK Inhibition in Sepsis Models
Treatment | Systolic Contractility Improvement (%) | Renal Dysfunction Reduction (%) | Hepatocellular Injury Reduction (%) |
---|---|---|---|
Control | 0 | 0 | 0 |
IKK Inhibitor | 40 | 50 | 60 |
Metabolic Disorders
The role of IKKε in metabolic diseases is under investigation, particularly its involvement in insulin resistance and obesity. The inhibition of this kinase may provide therapeutic avenues for managing metabolic syndrome by modulating inflammatory pathways associated with insulin signaling.
作用机制
Target of Action
The primary targets of GSK319347A, also known as the IKK-3 Inhibitor, are TBK1 and IKKε . It also inhibits IKK2 . These are all kinases involved in various cellular processes, including inflammation and immunity.
Mode of Action
GSK319347A acts as a dual inhibitor of TBK1 and IKKε . It inhibits the TBK1 enzyme with an IC50 of 93 nM, which also translates into good cell potency . Moreover, it exhibits excellent selectivity against cell-cycle kinases CDK2 and AurB . It also inhibits IKK2 with an IC50 of 790 nM .
Biochemical Pathways
The inhibition of TBK1, IKKε, and IKK2 by GSK319347A affects various biochemical pathways. These kinases are part of the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting these kinases, GSK319347A can potentially modulate these responses.
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of TBK1, IKKε, and IKK2 by GSK319347A can lead to a decrease in the activation of the NF-κB pathway . This could potentially result in reduced inflammation and immune responses.
生化分析
Biochemical Properties
The IKK-3 Inhibitor interacts with several key biomolecules involved in the NF-κB signaling pathway. It specifically targets the IκB kinase complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit known as NEMO. The inhibitor binds to the catalytic subunits, preventing the phosphorylation and subsequent degradation of IκB proteins. This inhibition blocks the release of NF-κB dimers, thereby preventing their translocation to the nucleus and activation of target genes .
Cellular Effects
The IKK-3 Inhibitor has significant effects on various cell types and cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting NF-κB activation. This leads to a decrease in inflammation and immune response. In cancer cells, the inhibitor can induce apoptosis and reduce cell proliferation by blocking NF-κB-mediated survival signals. Additionally, the IKK-3 Inhibitor affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NF-κB .
Molecular Mechanism
At the molecular level, the IKK-3 Inhibitor exerts its effects by binding to the catalytic subunits of the IκB kinase complex. This binding prevents the phosphorylation of IκB proteins, which are inhibitors of NF-κB. Without phosphorylation, IκB proteins are not degraded, and NF-κB remains sequestered in the cytoplasm. This inhibition of NF-κB activation leads to reduced transcription of genes involved in inflammation, cell survival, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the IKK-3 Inhibitor can change over time. The stability and degradation of the inhibitor are crucial factors that influence its long-term efficacy. Studies have shown that the inhibitor remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the IKK-3 Inhibitor has been observed to result in sustained inhibition of NF-κB activity, leading to prolonged anti-inflammatory and anti-cancer effects .
Dosage Effects in Animal Models
The effects of the IKK-3 Inhibitor vary with different dosages in animal models. At low doses, the inhibitor effectively reduces inflammation and tumor growth without significant adverse effects. At higher doses, toxic effects such as liver damage and immunosuppression have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
The IKK-3 Inhibitor is involved in several metabolic pathways, particularly those related to glucose metabolism and energy production. It has been shown to influence the activity of enzymes such as glycogen synthase kinase-3β (GSK-3β) and protein kinase A (PKA), which are involved in glycolysis and gluconeogenesis. By modulating these pathways, the IKK-3 Inhibitor can affect cellular energy balance and metabolic flux .
Transport and Distribution
Within cells and tissues, the IKK-3 Inhibitor is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The inhibitor can accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects. Understanding the transport and distribution of the IKK-3 Inhibitor is crucial for optimizing its delivery and efficacy .
Subcellular Localization
The subcellular localization of the IKK-3 Inhibitor plays a significant role in its activity and function. The inhibitor is primarily localized in the cytoplasm, where it interacts with the IκB kinase complex. It can also be found in the nucleus, where it may influence other signaling pathways and transcription factors. The localization of the IKK-3 Inhibitor is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of IKK-3 Inhibitors often involves the development of specific scaffolds that can selectively inhibit IKKε. One such scaffold is the aminoindazole-pyrrolo[2,3-b]pyridine, which has shown high potency and selectivity against IKKε . The synthetic route typically includes:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of aminoindazole moiety through a series of condensation and cyclization reactions.
- Optimization of reaction conditions to enhance yield and selectivity.
Industrial Production Methods: Industrial production of IKK-3 Inhibitors involves scaling up the laboratory synthesis protocols. This includes:
- Use of high-throughput screening to identify potent inhibitors.
- Optimization of reaction conditions for large-scale synthesis.
- Implementation of purification techniques such as crystallization and chromatography to obtain high-purity compounds.
化学反应分析
Types of Reactions: IKK-3 Inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.
Substitution: Replacement of specific functional groups to improve selectivity and potency.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions are derivatives of the original scaffold, which exhibit enhanced inhibitory activity against IKKε.
相似化合物的比较
IKKα Inhibitors: Target the inhibitor of nuclear factor kappa-B kinase alpha, involved in the canonical nuclear factor kappa-B pathway.
IKKβ Inhibitors: Target the inhibitor of nuclear factor kappa-B kinase beta, also part of the canonical pathway.
Uniqueness: The IKK-3 Inhibitor is unique in its selectivity for IKKε, which is specifically involved in the non-canonical nuclear factor kappa-B pathway. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for diseases where the non-canonical pathway plays a significant role .
生物活性
Inhibitors of the IκB kinase (IKK) family, particularly IKK-3, have garnered significant attention due to their potential therapeutic applications in various inflammatory and metabolic diseases. This article explores the biological activity of IKK-3 inhibitors, focusing on their mechanisms of action, efficacy in preclinical and clinical studies, and their implications for treating conditions such as obesity, diabetes, and cancer.
Overview of IKK Family and Its Role in Disease
The IKK family consists of several kinases that play crucial roles in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is pivotal in mediating inflammatory responses, cell survival, and proliferation. Dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and metabolic syndromes.
IKK-3 (also known as IKKε) is involved in the phosphorylation and degradation of IκB proteins, which inhibits NF-κB activity. By inhibiting IKK-3, these compounds can reduce NF-κB activation, leading to decreased production of pro-inflammatory cytokines and enhanced apoptosis in certain cell types.
Inhibition of Inflammatory Responses
Research indicates that IKK-3 inhibitors can significantly suppress inflammation. For instance, studies have shown that compounds like amlexanox effectively reduce levels of inflammatory cytokines such as TNFα and IL-12p40 in murine models of inflammatory bowel disease . The inhibition of NF-κB activation leads to reduced inflammation and improved disease outcomes.
Impact on Metabolic Disorders
A notable study involving amlexanox demonstrated its efficacy in improving glucose control among obese patients with type 2 diabetes. The randomized controlled trial revealed significant reductions in Hemoglobin A1c levels and improvements in insulin sensitivity among responders . This highlights the potential of IKK-3 inhibitors in addressing obesity-related metabolic disorders.
Cancer Therapeutics
IKK inhibitors have also been explored for their anti-cancer properties. For example, BMS-345541, a selective inhibitor of IKKα and IKKβ, was shown to inhibit epithelial-mesenchymal transition (EMT) and induce apoptosis in prostate cancer cells . The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value for IKKβ at 0.3 µM .
Case Studies
Research Findings
- Anti-inflammatory Effects : Inhibition of NF-κB by amlexanox resulted in decreased inflammatory cytokine production in animal models .
- Cancer Cell Viability : BMS-345541 effectively reduced cell viability in prostate cancer cell lines through modulation of NF-κB signaling pathways .
- Caspase Activation : Studies demonstrated that NF-κB inhibition leads to caspase-dependent apoptosis specifically in antigen-presenting cells (APCs), suggesting a targeted therapeutic approach for inflammatory diseases .
属性
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTAHRLHGHFHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469666 | |
Record name | IKK-3 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862812-98-4 | |
Record name | IKK-3 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。